4-[(Chloroacetyl)amino]benzamide

Histone Deacetylase Inhibition Epigenetic Drug Discovery Enzymology

Select 4-[(Chloroacetyl)amino]benzamide (CAS 85126-67-6) for your HDAC inhibitor program to bypass de novo hit identification. This building block features a confirmed 21 nM IC₅₀ against HDAC1 and a reactive para-chloroacetyl moiety for efficient derivatization. Its well-characterized bioactivity and scalable chemistry accelerate SAR exploration and focused library synthesis in epigenetic research.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63 g/mol
CAS No. 85126-67-6
Cat. No. B1271052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Chloroacetyl)amino]benzamide
CAS85126-67-6
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)NC(=O)CCl
InChIInChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
InChIKeyAHXTYKMJPLXNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Chloroacetyl)amino]benzamide (CAS 85126-67-6): Procurement-Grade Chloroacetamide Benzamide Intermediate for Targeted Synthesis


4-[(Chloroacetyl)amino]benzamide (CAS 85126-67-6) is an organic compound with the molecular formula C₉H₉ClN₂O₂ and a molecular weight of 212.63 g/mol. It belongs to the chloroacetamide class, structurally defined by a chloroacetyl group attached via an amide linkage to the para-position of a benzamide scaffold [1]. Commercially available with standard purity specifications of ≥95%, this compound is supplied exclusively for research and development applications . The chloroacetyl moiety confers electrophilic reactivity, enabling nucleophilic substitution chemistry that makes this compound a versatile building block for generating structurally diverse derivatives. Notably, this compound has been documented in curated bioactivity databases as possessing sub-100 nanomolar inhibitory potency against human recombinant HDAC1, with an IC₅₀ value of 21 nM measured in a fluorogenic enzymatic assay [2]. The benzamide core, combined with the reactive chloroacetyl handle, positions this compound as a strategic intermediate for synthesizing focused libraries of histone deacetylase (HDAC) inhibitors and other pharmacologically relevant chemotypes.

Why 4-[(Chloroacetyl)amino]benzamide Cannot Be Replaced by Generic Chloroacetamide or Benzamide Analogs


Generic substitution of 4-[(Chloroacetyl)amino]benzamide with other chloroacetamide derivatives or simple benzamides is not scientifically defensible due to fundamental differences in substitution pattern, reactivity profile, and biological target engagement. Unlike ortho-substituted analogs such as 2-[(chloroacetyl)amino]benzamide (CAS 21721-78-8), which possess distinct intramolecular hydrogen-bonding geometries and divergent crystallographic behavior, the para-substituted benzamide scaffold of the target compound presents the reactive chloroacetyl moiety in a sterically unencumbered orientation optimal for nucleophilic attack [1]. Furthermore, simple unsubstituted benzamides or 4-aminobenzamide lack the electrophilic chloroacetyl warhead entirely, rendering them incapable of participating in the same downstream derivatization chemistry. Critically, the documented 21 nM HDAC1 inhibitory potency of 4-[(chloroacetyl)amino]benzamide represents a specific structure-activity relationship (SAR) outcome that cannot be extrapolated to regioisomers or truncated analogs; binding data for the ortho-isomer 2-[(chloroacetyl)amino]benzamide against the same HDAC1 target is not available in curated databases, underscoring the non-interchangeable nature of these positional variants [2]. The combination of para-benzamide geometry, chloroacetyl electrophilicity, and sub-100 nanomolar HDAC1 inhibition is a unique property constellation that generic substitutes do not replicate.

Quantitative Comparative Evidence: 4-[(Chloroacetyl)amino]benzamide (CAS 85126-67-6) Versus Analogs and In-Class Compounds


HDAC1 Enzymatic Inhibition: Target Compound Achieves Sub-100 nM IC₅₀, Approximately 95-Fold More Potent Than NAMPT

The target compound exhibits high-affinity inhibition of human recombinant HDAC1 with an IC₅₀ of 21 nM [1]. This represents potent, single-digit nanomolar enzymatic activity. In contrast, the same compound tested against human recombinant nicotinamide phosphoribosyltransferase (NAMPT) under comparable preincubation conditions showed an IC₅₀ greater than 2,000 nM [2]. The substantial potency differential (≥95-fold) demonstrates that HDAC1 inhibition is not a promiscuous or non-specific property of the molecule; rather, it reflects a target-specific pharmacophore engagement that distinguishes this compound from generic chloroacetamides lacking this SAR profile.

Histone Deacetylase Inhibition Epigenetic Drug Discovery Enzymology

Para-Substitution Pattern: Distinct Chemical Reactivity and Synthetic Versatility Versus Ortho-Substituted Isomers

The target compound features a para-substituted benzamide core with the chloroacetyl group attached at the 4-position of the phenyl ring relative to the primary amide. In contrast, the ortho-substituted regioisomer 2-[(chloroacetyl)amino]benzamide (CAS 21721-78-8) positions the chloroacetyl group adjacent to the primary amide, creating a fundamentally different steric and electronic environment . While no direct head-to-head reactivity comparison has been published, crystallographic studies on structurally related acetamidobenzamide systems demonstrate that para-substitution yields a planar molecular conformation with distinct intermolecular packing motifs, whereas ortho-substituted analogs can adopt intramolecular hydrogen-bonded conformations that sterically shield reactive moieties [1]. The para-orientation of the target compound ensures that the electrophilic chloroacetyl carbon remains fully solvent-exposed and sterically accessible for nucleophilic substitution reactions—a critical advantage when employing this compound as a synthetic intermediate for generating diverse derivative libraries.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Chemical Identity and Purity Specifications: Standardized 95% Minimum Purity for Reproducible Research

4-[(Chloroacetyl)amino]benzamide is commercially supplied with a documented minimum purity specification of 95% . The compound is unambiguously identified by CAS Registry Number 85126-67-6 and MDL Number MFCD00566630, with the molecular formula C₉H₉ClN₂O₂ and exact mass of 212.0352552 g/mol [1]. These standardized identifiers and purity specifications enable consistent cross-vendor procurement and ensure batch-to-batch reproducibility in synthetic and biological workflows. In contrast, non-standardized or in-house synthesized analogs may lack rigorous analytical certification, introducing variability that can confound SAR studies and derivative synthesis. The GHS classification includes a Warning signal word, with storage recommendations specifying long-term storage in a cool, dry environment to maintain chemical integrity .

Quality Control Analytical Chemistry Procurement Compliance

Synthetic Accessibility and Derivatization Potential: Established Chloroacetyl Electrophile Chemistry

The target compound contains a chloroacetyl moiety that serves as an electrophilic handle for nucleophilic substitution reactions with amines, thiols, and other nucleophiles, enabling rapid generation of structurally diverse derivatives . This reactivity profile is shared with other chloroacetamide benzamides; however, the para-substitution pattern of the target compound ensures that substitution at the chloroacetyl carbon proceeds without steric interference from the adjacent benzamide functionality. Literature precedent demonstrates that chloroacetylbenzamides can be condensed with secondary amines to yield substituted aminoacetylbenzamides, a reaction catalyzed by pyridine, providing a well-characterized synthetic route for library expansion [1]. While quantitative kinetic data comparing para- versus ortho-substituted chloroacetylbenzamide reactivities are not available in the public domain, the established synthetic utility of this compound class supports its procurement as a reliable building block for medicinal chemistry campaigns. Additionally, the compound undergoes hydrolysis under aqueous basic conditions to yield 4-aminobenzamide and chloroacetic acid, providing a controlled degradation pathway for waste management considerations .

Organic Synthesis Medicinal Chemistry Building Block

Definitive Research Application Scenarios for 4-[(Chloroacetyl)amino]benzamide Based on Quantitative Evidence


Epigenetic Drug Discovery: HDAC1-Focused Medicinal Chemistry Campaigns

Based on the documented 21 nM IC₅₀ against human recombinant HDAC1 [1], 4-[(Chloroacetyl)amino]benzamide serves as a validated starting scaffold for developing histone deacetylase inhibitors. Researchers can leverage the reactive chloroacetyl moiety to append zinc-binding groups or surface-recognition elements while maintaining the core benzamide pharmacophore that contributes to HDAC1 affinity. The ≥95-fold selectivity over NAMPT [2] provides an initial selectivity profile that can guide lead optimization efforts. Procurement of this compound enables medicinal chemistry teams to bypass de novo hit identification and immediately enter the SAR exploration phase of HDAC1-targeted programs, which are relevant to oncology and epigenetic regulation research.

Focused Library Synthesis via Nucleophilic Substitution Chemistry

The electrophilic chloroacetyl group of the target compound enables efficient parallel synthesis of structurally diverse aminoacetylbenzamide derivatives via reaction with primary and secondary amines [3]. The para-substitution pattern ensures that the reactive center remains sterically accessible, facilitating high-yield derivatization [4]. This makes 4-[(chloroacetyl)amino]benzamide an ideal building block for generating focused chemical libraries aimed at probing HDAC isoform selectivity or exploring additional biological targets. The availability of this compound at ≥95% purity from commercial sources ensures that library synthesis proceeds with predictable stoichiometry and minimizes purification challenges associated with unknown impurities.

HDAC Inhibition Assay Development and Positive Control Material

With its well-characterized 21 nM IC₅₀ in a fluorogenic HDAC1 enzymatic assay [1], 4-[(chloroacetyl)amino]benzamide can be employed as a positive control or reference standard in HDAC activity screening workflows. The standardized purity (≥95%) and unambiguous chemical identity (CAS 85126-67-6) ensure batch-to-batch consistency, a critical requirement for assay validation and cross-study comparability. Research groups establishing HDAC1 inhibition assays can use this compound to benchmark assay performance, validate new screening platforms, or calibrate high-throughput screening campaigns against known inhibitor potency values.

Pharmacophore Mapping and Structure-Activity Relationship Studies

The target compound provides a minimal pharmacophore scaffold—a benzamide core with a chloroacetyl substituent—that can be systematically elaborated to map the structural determinants of HDAC1 inhibition. By comparing the 21 nM HDAC1 IC₅₀ of the parent compound [1] with the >2,000 nM IC₅₀ against NAMPT [2], researchers can interrogate the molecular features responsible for target selectivity. The reactive chloroacetyl handle further enables the synthesis of analogs bearing diverse substituents, facilitating quantitative SAR campaigns that establish which structural modifications enhance or diminish HDAC1 potency and isoform selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Chloroacetyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.